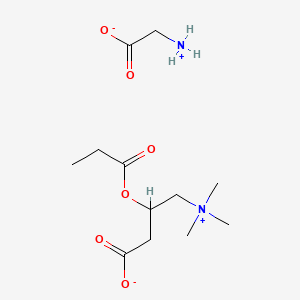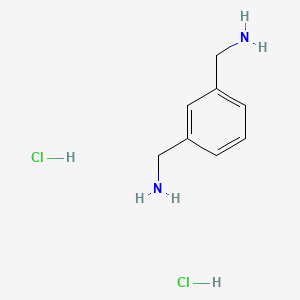![molecular formula C28H48NOPS B12092442 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the chiral center: The chiral center is introduced via an asymmetric hydrogenation reaction using a chiral catalyst.
Sulfinamide formation: The sulfinamide group is added through a reaction with a sulfinyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: Enhancing efficiency and scalability by employing continuous flow reactors for key steps.
Purification techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Phosphine oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Substituted derivatives: Products of substitution reactions at the phenyl ring or phosphine group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Synthesis of Chiral Molecules: Facilitates the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: Used in studies to understand the inhibition mechanisms of certain enzymes.
Protein-Ligand Interactions: Employed in research to study interactions between proteins and ligands.
Medicine
Drug Development: Plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Pharmacokinetics: Used in studies to understand the pharmacokinetics of chiral drugs.
Industry
Agrochemicals: Used in the synthesis of chiral agrochemicals, improving their selectivity and effectiveness.
Materials Science: Employed in the development of chiral materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through its role as a chiral ligand in asymmetric catalysis. The mechanism involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a chiral environment around the metal.
Induction of Chirality: The chiral environment induces chirality in the substrate, leading to the formation of enantiomerically pure products.
Molecular Targets and Pathways: The compound targets metal centers in catalytic cycles, influencing the pathways and outcomes of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- ®-N-[(S)-1-[2-(Di-tert-butylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
- Steric Effects : The dicyclohexylphosphine group provides unique steric effects, influencing the selectivity and reactivity of the compound.
- Electronic Effects : The electronic properties of the dicyclohexylphosphine group differ from those of other phosphine ligands, affecting the catalytic activity.
- Chiral Environment : The specific chiral environment created by this compound is distinct, leading to unique outcomes in asymmetric catalysis.
This detailed article provides a comprehensive overview of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C28H48NOPS |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3 |
InChI-Schlüssel |
YSMXOXQPJSTCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)

![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)

![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)


